(2-Fluoro-4-methyl-5-nitrophenyl)methanol
Description
(2-Fluoro-4-methyl-5-nitrophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with a fluorine atom, a methyl group, a nitro group, and a hydroxymethyl group
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXKWGJLBYHGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methyl-5-nitrophenyl)methanol typically involves the nitration of a fluoromethylbenzene derivative followed by reduction and subsequent hydroxymethylation. One common synthetic route is as follows:
Nitration: The starting material, 2-fluoro-4-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Hydroxymethylation: Finally, the amino group is converted to a hydroxymethyl group through a reaction with formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methyl-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Fluoro-4-methyl-5-nitrobenzoic acid.
Reduction: 2-Fluoro-4-methyl-5-aminophenylmethanol.
Substitution: 2-Methoxy-4-methyl-5-nitrophenylmethanol.
Scientific Research Applications
(2-Fluoro-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methyl-5-nitrophenyl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluoro-4-nitrophenyl)methanol: Similar structure but with an additional fluorine atom.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a phenyl ring.
(2-Fluoro-4-nitrophenyl)methanol: Lacks the methyl group.
Uniqueness
(2-Fluoro-4-methyl-5-nitrophenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of the fluorine atom, methyl group, and nitro group on the phenyl ring, along with the hydroxymethyl group, makes it a versatile compound for various applications.
Biological Activity
(2-Fluoro-4-methyl-5-nitrophenyl)methanol is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a fluorine atom, a nitro group, and a methyl group on the phenyl ring. This unique substitution pattern contributes to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial signaling pathways, such as PqsD in Pseudomonas aeruginosa, which plays a critical role in biofilm formation and virulence .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, including multidrug-resistant organisms. Its efficacy is often linked to its ability to disrupt bacterial communication systems .
Antimicrobial Properties
A series of studies have evaluated the antimicrobial activity of this compound derivatives. Notably:
- In vitro Studies : Compounds based on the nitrophenylmethanol scaffold have shown promising results as inhibitors of bacterial growth. For instance, derivatives exhibited significant inhibitory activity against Pseudomonas aeruginosa, with some compounds demonstrating low minimum inhibitory concentrations (MICs) in the range of .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1 | E. faecalis | 0.125 |
| 2 | S. aureus | 0.0625 |
| 3 | K. pneumoniae | 1 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Research has established that modifications to the nitrophenyl group significantly influence potency:
- Nitro Group Positioning : The positioning of the nitro group relative to other substituents affects binding affinity and enzyme inhibition rates.
- Methyl Substitution : The presence of a methyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Case Studies
- Inhibition of PqsD : A study focused on the inhibition of PqsD by derivatives of (2-nitrophenyl)methanol found that certain modifications led to enhanced anti-biofilm activity, suggesting potential for therapeutic applications against biofilm-associated infections .
- Antibacterial Efficacy : Another research effort demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as a lead compound for drug development targeting resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
